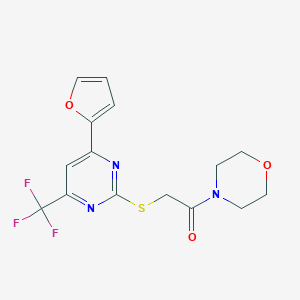
4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide, also known as CDU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDU belongs to the class of sulfonamide-based compounds and has shown promising results in the treatment of several diseases.
Wirkmechanismus
4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase IX (CAIX). CAIX is a transmembrane protein that is overexpressed in several types of cancer cells and plays a crucial role in tumor growth and survival. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide binds to the active site of CAIX and inhibits its activity, leading to a decrease in tumor growth and angiogenesis. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide also inhibits the activity of other carbonic anhydrase isoforms, which may contribute to its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects
4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of CAIX in cancer cells, leading to a decrease in tumor growth and angiogenesis. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide has been shown to have immunomodulatory effects, which may contribute to its efficacy in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide is stable and can be easily synthesized in large quantities. However, 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which may limit its bioavailability. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide also has a relatively short half-life, which may require frequent dosing in animal models.
Zukünftige Richtungen
For 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide research include optimizing its pharmacokinetic properties, developing novel formulations to improve its bioavailability, and conducting clinical trials to evaluate its safety and efficacy in humans. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide may also be used as a tool compound to study the role of CAIX in cancer and other diseases.
Synthesemethoden
The synthesis of 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide involves the reaction of 4-chloroaniline with N,N-dimethylbenzenesulfonamide in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with urea to yield the final product, 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide. This synthesis method has been optimized to improve the yield and purity of 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide has been found to be effective in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-19(2)23(21,22)14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIBSWJEHSMMBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{[5-(2-Furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinyl)phenyl methyl ether](/img/structure/B468121.png)
![5-(furan-2-yl)-N-(2-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468122.png)
![N-(2,5-dimethylphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468123.png)
![N-(2-ethylphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468124.png)
![5-(2-furyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468128.png)
![[4-(2,3-Dimethyl-phenyl)-piperazin-1-yl]-(5-furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-2-yl)-methanone](/img/structure/B468129.png)
![(5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-2-yl)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-methanone](/img/structure/B468141.png)

![2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid](/img/structure/B468228.png)
![N-(4-ethylphenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B468285.png)
![3,4-dihydroquinolin-1(2H)-yl[5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B468288.png)
![5-(3-methoxyphenyl)-N-(1-methoxypropan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B468289.png)
![N-butyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B468299.png)
